molecular formula C15H17N5 B4934610 3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine

3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine

Cat. No. B4934610
M. Wt: 267.33 g/mol
InChI Key: RWGIFSYWUVQPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine is a chemical compound that has been extensively studied in scientific research. It belongs to the class of triazolophthalazines and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been found to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in the regulation of movement, mood, and cognition.
Biochemical and Physiological Effects:
3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been found to reduce oxidative stress and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine in lab experiments is its high potency and selectivity. It has been found to have a high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, 3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its high potency and selectivity make it a useful tool for studying the function of certain receptors in the brain. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine involves the reaction of 6-bromo-3-methylphthalazine with 1-piperidinyl-1,2,4-triazole in the presence of a palladium catalyst. The yield of this reaction is reported to be around 50%.

Scientific Research Applications

3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also shown promising results in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-methyl-6-piperidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-11-16-17-14-12-7-3-4-8-13(12)15(18-20(11)14)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGIFSYWUVQPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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